molecular formula C16H10N4OS2 B2936288 N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681173-77-3

N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2936288
CAS No.: 681173-77-3
M. Wt: 338.4
InChI Key: HZQBDNRKYFWBCC-UHFFFAOYSA-N
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Description

N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 4-(pyridin-4-yl)thiazol-2-amine with benzo[d]thiazole-6-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with precise temperature and pressure control systems. The use of catalysts and optimized reaction conditions helps to increase the yield and purity of the final product. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide has shown potential as a biological probe in studying enzyme mechanisms and protein interactions. Its ability to bind to specific biological targets makes it useful in biochemical research.

Medicine: The compound has been investigated for its pharmacological properties, including its potential use as an antitumor agent. Its ability to interact with cellular targets suggests possible applications in chemotherapy and other therapeutic areas.

Industry: In the chemical industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and nanotechnology.

Comparison with Similar Compounds

  • 4-Pyridylnicotinamide (4-PNA): A related compound with potential use in chemotherapy.

  • N-(pyridin-4-yl)pyridin-4-amine: Another compound with similar structural features.

Uniqueness: N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide stands out due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This versatility makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4OS2/c21-15(11-1-2-12-14(7-11)23-9-18-12)20-16-19-13(8-22-16)10-3-5-17-6-4-10/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQBDNRKYFWBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=NC(=CS3)C4=CC=NC=C4)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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